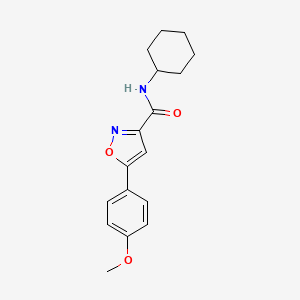![molecular formula C15H16N2O3S B4851627 ethyl 5-ethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4851627.png)
ethyl 5-ethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate
Vue d'ensemble
Description
The compound is a derivative of ethyl thiophenecarboxylate, which is a type of ester. It has additional functional groups including an ethyl group, a pyridinylcarbonyl group, and an amino group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or substitution reactions .Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple functional groups. The exact structure would depend on the positions of these groups on the thiophene and pyridine rings .Chemical Reactions Analysis
The compound contains several functional groups that could participate in various chemical reactions. For example, the ester group could undergo hydrolysis or transesterification, and the amino group could participate in reactions with acids or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique
Antimicrobial Activity
Ethyl 5-ethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate derivatives have been investigated for their antimicrobial potential. Researchers have explored their effectiveness against bacteria, fungi, and other microorganisms. These compounds may serve as promising candidates for developing new antibiotics or antifungal agents .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases. Some studies suggest that this compound exhibits anti-inflammatory effects. By modulating inflammatory pathways, it could potentially contribute to the development of novel anti-inflammatory drugs .
Anticancer Research
Researchers have examined the impact of ethyl 5-ethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate derivatives on cancer cells. These compounds may interfere with cancer cell growth, proliferation, and metastasis. Further investigations are needed to explore their potential as anticancer agents .
Plant Growth Regulators
Indole derivatives, including this compound, have been studied as plant growth regulators. Ethyl 5-ethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate might influence plant growth, development, and stress responses. Its effects on crop yield and stress tolerance warrant further exploration .
Material Science and Organic Electronics
Thiophene-based compounds have applications in organic electronics. Ethyl 5-ethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate derivatives could be used as building blocks for organic semiconductors, light-emitting diodes (LEDs), and solar cells. Their electronic properties make them interesting candidates for material science research .
Chemical Synthesis and Medicinal Chemistry
Researchers have utilized this compound in the synthesis of other molecules. Its unique structure allows for modifications, leading to diverse derivatives. Medicinal chemists may explore these derivatives for drug design, targeting specific biological pathways .
Mécanisme D'action
Mode of Action
The exact mode of action of ethyl 5-ethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate is currently unknown due to the lack of specific studies on this compound
Result of Action
The molecular and cellular effects of ethyl 5-ethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate’s action are currently unknown
Propriétés
IUPAC Name |
ethyl 5-ethyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-3-11-8-12(15(19)20-4-2)14(21-11)17-13(18)10-6-5-7-16-9-10/h5-9H,3-4H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWOXTKAGUBREY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CN=CC=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-ethyl-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-isopropyl-3-isoxazolecarboxamide](/img/structure/B4851552.png)
![(5-{2-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4851561.png)
![N-(3-{N-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B4851568.png)

![isopropyl 2-{[3-(4-nitrophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4851577.png)
![methyl (3-{[1-(2-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B4851583.png)
![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-3-methoxybenzamide](/img/structure/B4851599.png)
![5-(4-bromophenyl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4851609.png)
![N-(3,4-dimethylphenyl)-N'-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea](/img/structure/B4851616.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-phenylacrylamide](/img/structure/B4851622.png)
![methyl 5-[(diethylamino)carbonyl]-2-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonothioyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4851629.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]piperazine](/img/structure/B4851633.png)
![methyl 5-methyl-2-[({2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazino}carbonothioyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4851645.png)